molecular formula C7H6ClNO3 B1598044 4-chloro-N,2-dihydroxybenzamide CAS No. 61799-78-8

4-chloro-N,2-dihydroxybenzamide

Cat. No. B1598044
CAS RN: 61799-78-8
M. Wt: 187.58 g/mol
InChI Key: YNWLFKLVCQDVSL-UHFFFAOYSA-N
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Description

4-chloro-N,2-dihydroxybenzamide is a synthetic compound with the CAS Number: 61799-78-8 . It has a molecular weight of 187.58 and its IUPAC name is 4-chloro-N,2-dihydroxybenzamide .


Synthesis Analysis

The synthesis of 4-chloro-N,2-dihydroxybenzamide involves two stages . In the first stage, methyl 4-chloro-2-hydroxybenzoate reacts with hydroxylamine hydrochloride and sodium hydroxide in ethanol and water at 20°C for 24 hours . The reaction is carried out under an inert atmosphere and cooled with ice . In the second stage, the product from the first stage is reacted with hydrogen chloride for 0.5 hours under reflux .


Molecular Structure Analysis

The InChI code for 4-chloro-N,2-dihydroxybenzamide is 1S/C7H6ClNO3/c8-4-1-2-5 (6 (10)3-4)7 (11)9-12/h1-3,10,12H, (H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-chloro-N,2-dihydroxybenzamide is a powder . The compound is stable at room temperature .

Scientific Research Applications

  • Field : Inorganic Chemistry
    • Application : Synthesis, Structural and Physicochemical Characterization of a Titanium (IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide .
    • Method : The reaction of N,2-dihydroxybenzamide with TiCl4 in methyl alcohol and KOH yielded the tetranuclear titanium oxo-cluster (TOC) [Ti IV4 (μ-O) 2 (HOCH 3) 4 ( μ -Hdihybe) 4 (Hdihybe) 4 ]Cl 4 ∙10H 2 O∙12CH 3 OH .
    • Results : The titanium compound was characterized by single-crystal X-ray structure analysis, ESI-MS, 13 C, and 1 H NMR spectroscopy, solid-state and solution UV–Vis, IR vibrational, and luminescence spectroscopies and molecular orbital calculations .

properties

IUPAC Name

4-chloro-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWLFKLVCQDVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381875
Record name 4-chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N,2-dihydroxybenzamide

CAS RN

61799-78-8
Record name 4-chloro-N,2-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydroxylamine hydrochloride in solid (5.25 g, 75 mmol) is placed in an egg type flask and dissolved by drop-adding small amount of water in ice-bath. Thereafter, thereto is drop-added 15 ml of 50% NaOH solution. The reaction is stirred for 5 minutes and is drop-added 50 ml of dioxane solution of methyl 4-chloro-salicylate (9.3 g, 50 mmol) under coverage of N2. After completion of drop-addition, a reaction is carried out at room temperature for 24 hours, and then a red-brown deposit precipitates, which is filtered out and placed in an egg type flask, thereto is added 50 ml of 10% hydrochloric acid and then reflux for 0.5 hour. After cooling to room temperature, a yellow deposit precipitates, which is filtered out and recrystallized in anhydrous ethanol, to obtain 8.25 g of 4-chloro-N,2-dihydroxy-benzamide, with a yield of 88%.
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Synthesis routes and methods II

Procedure details

Hydroxylamine hydrochloride (20.65 g, 0.297 mol) is added to a mixture of sodium methoxide (53 g, 0.99 mol) in methanol while maintaining the temperature below 10° C. A mixture of methyl 4-chlorosalicylate (46.2 g, 0.248 mol) in methanol is then added to the reaction mixture and the resultant mixture is stirred at room temperature for 10 days, acidified with concentrated hydrochloric acid (pH3) and filtered to give the title product as an off-white solid which is identified by NMR spectral analyses.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Merzoug, A Chikhi, A Bensegueni… - Molecular …, 2018 - Wiley Online Library
The increasing resistance of bacteria to antibacterial therapy poses an enormous health problem, it renders the development of new antibacterial agents with novel mechanism of action …
Number of citations: 15 onlinelibrary.wiley.com

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